molecular formula C8H5BrCl2O2 B14668567 4-Bromophenyl dichloroacetate CAS No. 42024-34-0

4-Bromophenyl dichloroacetate

Cat. No.: B14668567
CAS No.: 42024-34-0
M. Wt: 283.93 g/mol
InChI Key: SRMTXXRYMZVZFO-UHFFFAOYSA-N
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Description

4-Bromophenyl dichloroacetate is an organic compound with the molecular formula C8H5BrCl2O2. It is a derivative of dichloroacetic acid, where the hydrogen atoms of the phenyl group are substituted with bromine and dichloroacetate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl dichloroacetate typically involves the esterification of 4-bromophenol with dichloroacetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of solid acid catalysts can further simplify the synthesis process and make it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl dichloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted phenyl dichloroacetates.

    Ester Hydrolysis: 4-Bromophenol and dichloroacetic acid.

    Oxidation and Reduction: Quinones or alcohols.

Scientific Research Applications

4-Bromophenyl dichloroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting metabolic pathways in cancer cells.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Bromophenyl dichloroacetate involves its interaction with cellular enzymes and metabolic pathways. It is known to inhibit pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased oxidative phosphorylation and reduced glycolysis, which can selectively target cancer cells that rely on glycolysis for energy production .

Comparison with Similar Compounds

Uniqueness: 4-Bromophenyl dichloroacetate is unique due to its combination of the bromophenyl and dichloroacetate groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit pyruvate dehydrogenase kinase and target cancer cell metabolism sets it apart from other similar compounds .

Properties

CAS No.

42024-34-0

Molecular Formula

C8H5BrCl2O2

Molecular Weight

283.93 g/mol

IUPAC Name

(4-bromophenyl) 2,2-dichloroacetate

InChI

InChI=1S/C8H5BrCl2O2/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4,7H

InChI Key

SRMTXXRYMZVZFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)C(Cl)Cl)Br

Origin of Product

United States

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